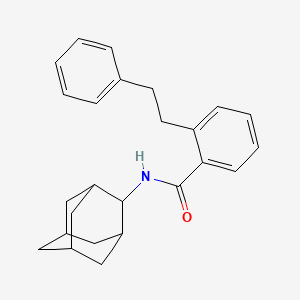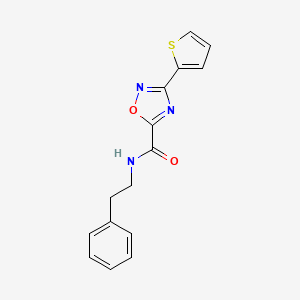
5-(4-chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole
Descripción general
Descripción
5-(4-chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole, also known as COT, is a heterocyclic compound that has been extensively studied for its potential in various fields of science. This compound has a unique chemical structure that allows it to exhibit a range of interesting properties, making it a popular choice for scientific research. In
Mecanismo De Acción
The mechanism of action of 5-(4-chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole is not well understood, but it is believed to involve the inhibition of various enzymes and proteins. 5-(4-chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, 5-(4-chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
5-(4-chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole has been shown to exhibit a range of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. Additionally, 5-(4-chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole has been shown to have potential as a neuroprotective agent, as it has been found to protect against oxidative stress-induced neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole has a number of advantages for use in lab experiments. It is easy to synthesize and has a relatively low cost. Additionally, 5-(4-chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole has a high solubility in a variety of solvents, making it easy to work with in the lab. However, one limitation of 5-(4-chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole is its low stability, which may make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 5-(4-chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole. One area of interest is the development of new synthesis methods for 5-(4-chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of 5-(4-chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole and its potential in the treatment of various diseases. Finally, there is potential for the development of new fluorescent probes based on the structure of 5-(4-chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole.
In conclusion, 5-(4-chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole is a unique heterocyclic compound that has shown potential in various fields of science. Its antibacterial, antifungal, and antitumor properties, as well as its potential as a fluorescent probe, make it a popular choice for scientific research. Further studies are needed to fully understand the mechanism of action of 5-(4-chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole and its potential in the treatment of various diseases.
Aplicaciones Científicas De Investigación
5-(4-chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole has been extensively studied for its potential in various fields of science. It has been found to exhibit antibacterial, antifungal, and antitumor properties. Additionally, 5-(4-chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole has been shown to have potential as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c14-10-5-3-9(4-6-10)8-12-15-13(16-17-12)11-2-1-7-18-11/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFPMMZRQIFESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorobenzyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-N-(2,5-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3746950.png)
![2-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-4,6-dimorpholin-4-yl-1,3,5-triazine](/img/structure/B3746955.png)
![2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B3746968.png)
![N,N-diethyl-5-isopropyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-amine](/img/structure/B3746972.png)
![2,6-dichloro-N-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)amino]carbonyl}benzamide](/img/structure/B3746983.png)
![N-({[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)-4-methylbenzamide](/img/structure/B3746984.png)
![methyl 2-[({4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}acetyl)amino]benzoate](/img/structure/B3746986.png)
![2-[(2-cyanophenyl)thio]-N-(5-iodopyridin-2-yl)benzamide](/img/structure/B3746997.png)




![3-(4-chlorophenyl)-6-(3,4-diethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B3747020.png)
